3-肼基苯酚

描述

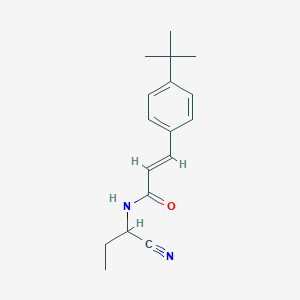

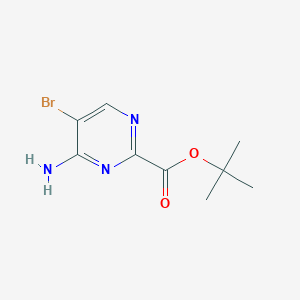

3-Hydrazinylphenol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.143. The purity is usually 95%.

BenchChem offers high-quality 3-Hydrazinylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydrazinylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

脱羧酶抑制

3-肼基苯酚是一种脱羧酶抑制剂。脱羧酶是催化从氨基酸和其他底物中去除羧基的酶。通过抑制这些酶,3-肼基苯酚可以调节代谢途径并影响神经递质的合成。例如,它通过抑制色氨酸脱羧酶影响5-羟色胺的代谢,色氨酸脱羧酶将5-羟色氨酸 (5-HTP) 转化为5-羟色胺 (5-HT)。这种特性在神经化学和药物开发中具有重要意义 .

抗炎特性

体外研究表明,3-肼基苯酚具有抗炎特性。它可能抑制促炎细胞因子或调节免疫反应。 研究人员正在探索它作为治疗炎症疾病(如自身免疫性疾病和慢性炎症)的治疗剂的潜力 .

抗病毒作用

该化合物对某些病毒表现出抗病毒活性。虽然确切的机制仍在研究中,但它可能干扰病毒复制或进入。 研究人员热衷于了解它在对抗病毒感染方面的潜力,包括由流感病毒和冠状病毒等 RNA 病毒引起的感染 .

抗肿瘤活性

研究表明,3-肼基苯酚具有抗肿瘤作用。它可能通过干扰细胞增殖、血管生成或信号通路来抑制肿瘤生长。 研究人员正在研究它在癌症治疗中的应用,特别是在与其他药物联合使用时 .

光动力疗法 (PDT)

3-肼基苯酚可以作为光动力疗法方案的一部分。PDT 涉及给药光敏剂(如 3-肼基苯酚),然后暴露于特定波长的光。光敏剂会产生活性氧,导致局部细胞损伤。 研究人员探索了它在治疗皮肤癌、黄斑变性和其他疾病中的应用 .

化学合成与修饰

除了生物学应用之外,3-肼基苯酚在化学合成中用作多功能试剂。化学家利用它将肼官能团引入分子,从而能够制备腙、酰肼和其他衍生物。 这些化合物在药物发现、材料科学和有机合成中得到应用 .

作用机制

Target of Action

3-Hydrazinylphenol is a serotonin analog that primarily targets decarboxylase enzymes . These enzymes play a crucial role in the biosynthesis of various neurotransmitters, including serotonin, dopamine, and histamine. By inhibiting these enzymes, 3-Hydrazinylphenol can modulate the levels of these neurotransmitters in the body .

Mode of Action

As a decarboxylase inhibitor, 3-Hydrazinylphenol binds to the active site of the enzyme, preventing it from catalyzing the decarboxylation of its substrate . This interaction results in decreased production of the corresponding neurotransmitters, thereby altering neuronal signaling.

Biochemical Pathways

The primary biochemical pathway affected by 3-Hydrazinylphenol is the serotonin synthesis pathway . By inhibiting the decarboxylation step, 3-Hydrazinylphenol reduces the production of serotonin from its precursor, 5-hydroxytryptophan . This can have downstream effects on various physiological processes regulated by serotonin, including mood, sleep, and appetite.

Pharmacokinetics

As a small molecule with a molecular weight of 12414 g/mol , it is likely to have good bioavailability and can be distributed throughout the body

Result of Action

The inhibition of decarboxylase enzymes by 3-Hydrazinylphenol leads to a decrease in the levels of certain neurotransmitters . This can result in various molecular and cellular effects, depending on the specific neurotransmitter affected. For example, reduced serotonin levels can affect mood and sleep, while decreased dopamine levels can impact movement and reward-related behavior .

生化分析

Biochemical Properties

3-Hydrazinylphenol interacts with various enzymes and proteins in biochemical reactions. It has been shown to have anti-inflammatory properties in vitro studies

Cellular Effects

3-Hydrazinylphenol has been shown to have antiviral and antitumor effects, which are thought to be due to its inhibition of dopamine decarboxylase . It influences cell function by interacting with the 5-HT1A receptor

Molecular Mechanism

The molecular mechanism of 3-Hydrazinylphenol involves its role as a decarboxylase inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact details of these interactions are still being studied.

属性

IUPAC Name |

3-hydrazinylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-8-5-2-1-3-6(9)4-5/h1-4,8-9H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQIHHJJAXBWAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B2480577.png)

![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2480587.png)

![N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480593.png)

![tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B2480595.png)